molecular formula C23H29ClN2O6S B1227464 3-(4-chlorophenyl)sulfonyl-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]propanamide

3-(4-chlorophenyl)sulfonyl-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]propanamide

Cat. No. B1227464
M. Wt: 497 g/mol
InChI Key: VVBPVAVJVPCQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)sulfonyl-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]propanamide is a member of morpholines.

Scientific Research Applications

Chemical Reactions and Synthesis

  • 3-(4-chlorophenyl)sulfonyl-N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]propanamide is involved in chemical reactions yielding various sulfonyl derivatives. For instance, N-Phenylmaltimide reacts with chlorosulfonic acid to give an excellent yield of sulfonyl chloride, which with certain amines, yields corresponding sulfonamides. This reaction pathway includes the use of morpholine and similar compounds (Cremlyn & Nunes, 1987).

Molecular Docking and Structure Analysis

  • Docking studies and crystal structure analysis have been conducted on tetrazole derivatives, including compounds with similar structural components to this compound. These studies are crucial in understanding the orientation and interaction of molecules in the active site of enzymes, which is relevant for their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Development of Novel Compounds

  • Research includes the synthesis of novel compounds incorporating sulfonyl groups, such as 1,5-benzothiazepines, which are synthesized through reactions involving sulfonyl chloride. These synthetic pathways are significant for developing new therapeutic agents (Chhakra et al., 2019).

Quantum Chemical Studies

  • Quantum chemical studies, like those conducted on bicalutamide (a related compound), help in understanding the molecular properties and interactions of these compounds. This is essential for their application in medicinal chemistry, particularly in cancer treatment (Otuokere & Amaku, 2015).

Antimicrobial and Modulating Activity

  • Compounds like 4-(Phenylsulfonyl) morpholine, with structural similarities, have been studied for their antimicrobial and modulating activities against various microorganisms, including multi-resistant strains. This research is pivotal in developing new antimicrobial agents (Oliveira et al., 2015).

properties

Molecular Formula

C23H29ClN2O6S

Molecular Weight

497 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2,5-diethoxy-4-morpholin-4-ylphenyl)propanamide

InChI

InChI=1S/C23H29ClN2O6S/c1-3-31-21-16-20(26-10-12-30-13-11-26)22(32-4-2)15-19(21)25-23(27)9-14-33(28,29)18-7-5-17(24)6-8-18/h5-8,15-16H,3-4,9-14H2,1-2H3,(H,25,27)

InChI Key

VVBPVAVJVPCQNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)OCC)N3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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